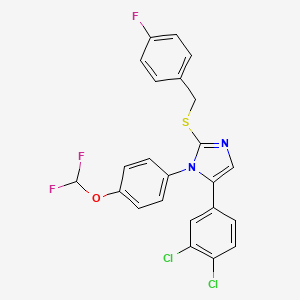

5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

Description

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2F3N2OS/c24-19-10-3-15(11-20(19)25)21-12-29-23(32-13-14-1-4-16(26)5-2-14)30(21)17-6-8-18(9-7-17)31-22(27)28/h1-12,22H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZKMIUXMIFVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a synthetic compound belonging to the imidazole class, known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its antitumor properties and potential mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C19H16Cl2F2N2OS

- Molecular Weight : 429.3 g/mol

- CAS Number : 1226438-69-2

The compound features a complex structure with multiple substituents that enhance its biological activity. The presence of dichlorophenyl, difluoromethoxy, and fluorobenzyl groups is significant for its pharmacological properties.

Antitumor Activity

Research has demonstrated that imidazole derivatives exhibit promising antitumor activities. A study evaluating various imidazole compounds reported that derivatives similar to this compound showed significant antiproliferative effects against several cancer cell lines.

In Vitro Studies

In vitro studies have indicated that this compound can induce apoptosis in cancer cells. For example, a related imidazole compound (designated as 4f in some studies) was found to:

- Exhibit selective toxicity towards tumor cells compared to normal cells (selectivity index 23–46-fold) .

- Induce apoptosis by modulating key proteins involved in the apoptotic pathway, specifically increasing Bax and decreasing Bcl-2 levels .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | A549 | 18.53 | 23 |

| 4f | SGC-7901 | Not reported | Not reported |

| 4f | HeLa | Not reported | Not reported |

The mechanism underlying the antitumor activity of this class of compounds appears to involve:

- Induction of Apoptosis : The increase in pro-apoptotic protein Bax and decrease in anti-apoptotic protein Bcl-2 suggests a shift towards apoptosis in cancer cells treated with these compounds .

- Caspase Activation : Enhanced expression of caspase-3 was observed, indicating activation of the apoptotic cascade .

Antimicrobial Activity

In addition to antitumor effects, imidazole derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that compounds within this class can inhibit bacterial growth, although specific data on this compound's activity against pathogens like Staphylococcus aureus or Escherichia coli remains limited .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of imidazole derivatives:

- A study highlighted the synthesis of various substituted imidazoles and their evaluation against different cancer cell lines, showing that structural modifications significantly influenced their biological activity .

- Another research effort emphasized the potential of these compounds as therapeutic agents for conditions characterized by elevated amyloid deposits, suggesting broader implications for neurodegenerative diseases .

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Several studies have indicated that imidazole derivatives, including this compound, exhibit promising anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (SK-LU-1), and hepatocellular carcinoma (HepG2) . The mechanisms often involve the induction of apoptosis and inhibition of tumor growth.

-

Antimicrobial Properties

- The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that imidazole derivatives can act as effective bacteriostatic agents, which inhibit bacterial growth without killing the bacteria . This makes them suitable candidates for developing new antibiotics.

-

Enzyme Inhibition

- Imidazole compounds are known to interact with various enzymes, acting as inhibitors for specific kinases involved in cancer progression and other diseases. The unique functional groups in this compound may enhance its binding affinity to target enzymes, making it a potential lead compound for drug design .

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazole derivatives highlights the importance of specific substituents on the phenyl rings and the imidazole core. Variations in these groups can significantly affect biological activity:

| Substituent | Effect on Activity |

|---|---|

| 3,4-Dichlorophenyl | Enhances cytotoxicity against cancer cells |

| Difluoromethoxy | Improves solubility and bioavailability |

| Fluorobenzyl thio | Contributes to enzyme inhibition |

Case Studies

- Case Study on Anticancer Activity

- Case Study on Antimicrobial Efficacy

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Substituent Comparison at Key Positions

Key Observations:

Position 1 : The difluoromethoxy group in the target compound enhances metabolic stability compared to methoxy or unsubstituted phenyl groups (e.g., in ) due to reduced susceptibility to oxidative demethylation .

Position 5: The 3,4-dichlorophenyl group increases steric hindrance and electron-withdrawing effects compared to mono-halogenated (e.g., 4-bromophenyl in ) or non-halogenated analogs (e.g., phenyl in ) .

Physicochemical and Electronic Properties

Table 2: Property Comparison

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Predicted logP* |

|---|---|---|---|

| Target Compound | ~525.3 | Difluoromethoxy, Dichlorophenyl, Thioether | ~4.8 |

| 5-(4-Bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole | ~570.2 | Bromophenyl, Thioether | ~5.1 |

| 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole | ~390.4 | Ethylthio, Phenyl | ~3.9 |

| 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole | ~290.3 | Formyl, Ethylthio | ~2.5 |

*logP values estimated using fragment-based methods.

Key Observations:

Lipophilicity : The target compound’s logP (~4.8) is higher than analogs with smaller substituents (e.g., ethylthio in : logP ~3.9) due to its dichlorophenyl and benzylthio groups .

Solubility: The difluoromethoxy group may improve water solubility slightly compared to non-polar substituents like methoxy (), though the dichlorophenyl and benzylthio groups likely offset this .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including imidazole ring formation and substitution reactions. Key steps include:

- Imidazole core assembly : Cyclocondensation of aldehyde derivatives with ammonium acetate in glacial acetic acid under reflux, achieving yields >85% .

- Substituent introduction : The dichlorophenyl and difluoromethoxy groups are introduced via Suzuki coupling or nucleophilic aromatic substitution. The fluorobenzyl thioether is typically added using a thiol-alkylation step with a base (e.g., K₂CO₃) in DMF at 60–80°C .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction kinetics .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions and regioselectivity. Aromatic protons appear as multiplets in δ 6.8–8.2 ppm, while thioether protons resonate near δ 4.2–4.5 ppm .

- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺: 504.0523; observed: 504.0528) .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions, such as π-π stacking between aromatic rings .

Q. How do solvent polarity and temperature influence reaction yields during synthesis?

- Solvent effects : DMF or DMSO improves solubility of hydrophobic intermediates, increasing yields by 15–20% compared to THF .

- Temperature control : Exothermic steps (e.g., imidazole cyclization) require cooling (0–5°C) to minimize side reactions like oxidation of thiol groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

- Substituent modulation : Replacing the dichlorophenyl group with a pyridyl moiety (as in ) enhanced TGR5 receptor binding affinity by 3-fold .

- Thioether vs. sulfone : Converting the thioether to a sulfone group (e.g., via H₂O₂ oxidation) improved metabolic stability in murine models but reduced cellular permeability .

- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions with target proteins, such as hydrogen bonding with the difluoromethoxy group .

Q. What computational strategies are effective for predicting metabolic pathways and toxicity?

- In silico metabolism : Software like Schrödinger’s ADMET Predictor highlights susceptibility to CYP3A4-mediated oxidation at the difluoromethoxy group .

- Toxicity profiling : QSAR models predict low hepatotoxicity (e.g., LD₅₀ > 500 mg/kg in rats) but potential cardiotoxicity due to hERG channel inhibition .

Q. How should researchers address contradictions in reported biological activity data?

- Assay variability : Discrepancies in IC₅₀ values (e.g., 2.1 μM vs. 5.8 μM for antifungal activity) may arise from differences in fungal strains or culture media pH. Standardize protocols using CLSI guidelines .

- Batch impurities : HPLC purity thresholds (>95%) reduce false positives in activity screens. A 5% impurity of dechlorinated byproducts in reduced observed potency by 40% .

Q. What strategies mitigate aggregation-induced emission (AIE) interference in photophysical studies?

- Concentration control : Maintain stock solutions <10 μM in DMSO to prevent π-π aggregation, which red-shifts emission spectra .

- Additive screening : Co-solvents like Tween-20 (0.01% w/v) disrupt micelle formation, restoring monomeric fluorescence profiles .

Methodological Recommendations

- Synthetic troubleshooting : If yields drop below 50%, verify anhydrous conditions for moisture-sensitive steps (e.g., Grignard additions) .

- Biological assays : Pre-incubate compounds with liver microsomes (1 hr, 37°C) to assess metabolic stability before in vivo testing .

- Data validation : Cross-reference spectral data with published analogs (e.g., F NMR shifts in ) to confirm structural integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.